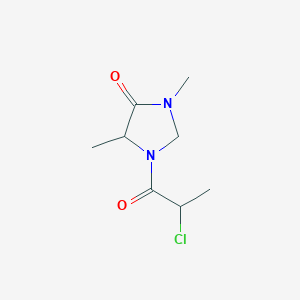![molecular formula C8H12Cl2N4S B2711055 N1-{thieno[2,3-d]pyrimidin-4-yl}ethane-1,2-diamine dihydrochloride CAS No. 1955530-13-8](/img/structure/B2711055.png)
N1-{thieno[2,3-d]pyrimidin-4-yl}ethane-1,2-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-{thieno[2,3-d]pyrimidin-4-yl}ethane-1,2-diamine dihydrochloride is a synthetic organic compound characterized by its unique thieno[2,3-d]pyrimidine core structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-{thieno[2,3-d]pyrimidin-4-yl}ethane-1,2-diamine dihydrochloride typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring system.
Introduction of the Ethane-1,2-diamine Moiety: The thieno[2,3-d]pyrimidine intermediate is then reacted with ethane-1,2-diamine under controlled conditions to introduce the diamine functionality.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the thieno[2,3-d]pyrimidine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may target the pyrimidine ring or the ethane-1,2-diamine moiety. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, N1-{thieno[2,3-d]pyrimidin-4-yl}ethane-1,2-diamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a subject of interest in pharmacological studies.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N1-{thieno[2,3-d]pyrimidin-4-yl}ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.
類似化合物との比較
Similar Compounds
- N1-{thieno[2,3-d]pyrimidin-4-yl}ethane-1,2-diamine
- N1-{thieno[2,3-d]pyrimidin-4-yl}ethane-1,2-diamine monohydrochloride
Uniqueness
N1-{thieno[2,3-d]pyrimidin-4-yl}ethane-1,2-diamine dihydrochloride is unique due to its specific dihydrochloride form, which enhances its solubility and stability compared to its analogs. This makes it particularly useful in various applications where these properties are critical.
特性
IUPAC Name |
N'-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S.2ClH/c9-2-3-10-7-6-1-4-13-8(6)12-5-11-7;;/h1,4-5H,2-3,9H2,(H,10,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYMLCJJEGUWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)NCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol](/img/structure/B2710983.png)
![1-(3-hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2710984.png)
![3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B2710985.png)



![2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2710991.png)
![4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride](/img/structure/B2710992.png)
![2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B2710993.png)
![2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid](/img/structure/B2710994.png)
![2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2710995.png)
